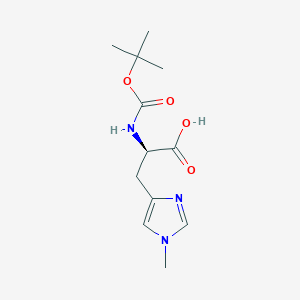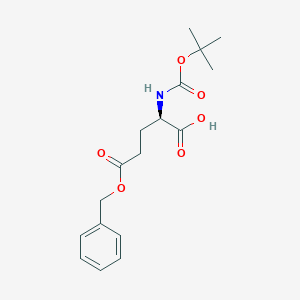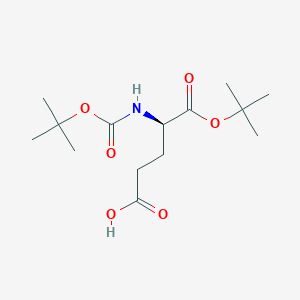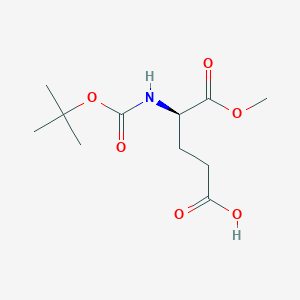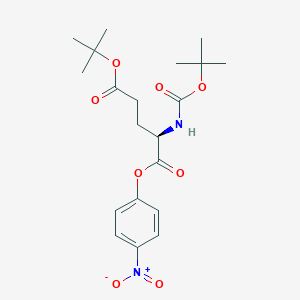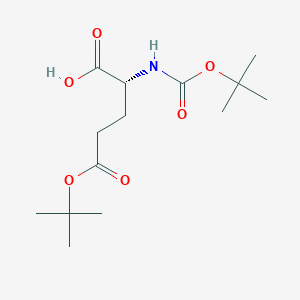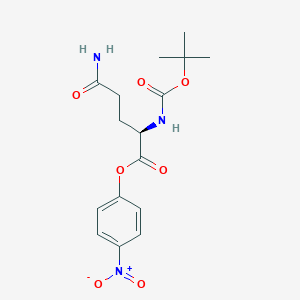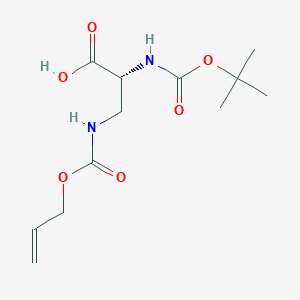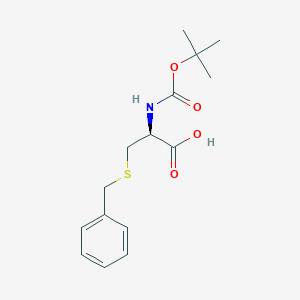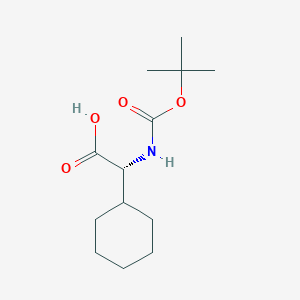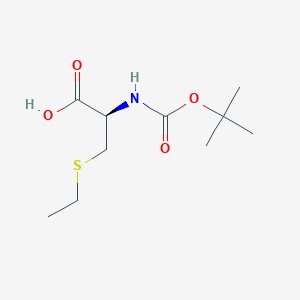
Boc-Cys(Et)-Oh
概要
説明
“Boc-Cys(Et)-Oh” is a derivative of the amino acid cysteine . It is used in various chemical syntheses and peptide chemistry . The “Boc” in its name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .
Synthesis Analysis
The synthesis of Boc-Cys(Et)-Oh involves the use of protecting groups and coupling reagents . For instance, one study described the synthesis of Cys-selective S-Trt or S-Mmt protected Cys-containing peptides by fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic Solid Phase Peptide Synthesis (SPPS) .
Molecular Structure Analysis
The molecular formula of Boc-Cys(Et)-Oh is C10H19NO4S . Its average mass is 249.327 Da and its monoisotopic mass is 249.103485 Da .
Chemical Reactions Analysis
Boc-Cys(Et)-Oh can participate in various chemical reactions. For instance, it can react with vinylheteroarenes in a process called cysteine bioconjugation . This reaction is used to install distinct functionality which can aid in the interrogation of biological processes or the generation of new therapeutic modalities .
Physical And Chemical Properties Analysis
Boc-Cys(Et)-Oh is a solid substance . It has an optical activity of [α]20/D +8.0±1.5°, c = 1% in ethanol . Its molecular weight is 249.33 .
科学的研究の応用
Peptide and Protein Chemistry
Boc-Cys(Et)-Oh is commonly used as a protecting group in peptide and protein synthesis. It allows for the selective deprotection of cysteine residues under specific conditions, facilitating the synthesis of complex peptides and proteins with precise structural configurations .
2. Cytotoxic Activity Against Cancer Cell Lines Research has shown that Boc-protected peptides can exhibit cytotoxic activity against various cancer cell lines. This suggests potential applications in developing therapeutic agents for cancer treatment .
Drug Discovery and Development
The ability to conjugate cysteine molecules to a variety of biomolecules makes Boc-Cys(Et)-Oh valuable in drug discovery and development, particularly in the creation of antibody-drug conjugates (ADCs) and protein engineering .
Synthesis of Hydrophobic Peptides
The tert-butyloxycarbonyl (Boc) group is advantageous for the synthesis of hydrophobic peptides, which are important in studying membrane proteins and developing drugs that target these proteins .
Facilitating Disulfide Bond Formation
Boc-Cys(Et)-Oh is instrumental in strategies for the synthesis of complex disulfide-rich peptides, which are significant in various biological processes and therapeutic applications .
Peptide/Protein Labelling
The compound is also used for peptide/protein labelling both in vitro and in vivo, which is crucial for tracking and studying the behavior of peptides and proteins within biological systems .
作用機序
Target of Action
Boc-Cys(Et)-Oh, also known as tert-butyloxycarbonyl-L-cysteine ethyl ester, is a cysteine derivative that is primarily used in peptide and protein synthesis . The primary targets of Boc-Cys(Et)-Oh are proteins, peptides, and antibodies, where it serves as a protecting group for the cysteine thiol group .
Mode of Action
Boc-Cys(Et)-Oh interacts with its targets by serving as a protecting group for the cysteine thiol group during peptide and protein synthesis . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Alloc group in Boc-Cys(Et)-Oh is stable but can be removed by piperidine treatment .
Biochemical Pathways
The biochemical pathways affected by Boc-Cys(Et)-Oh are those involved in peptide and protein synthesis. By protecting the cysteine thiol group, Boc-Cys(Et)-Oh allows for the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . This plays a crucial role in the construction of bioconjugates like antibody-drug conjugates (ADCs), which combine the selective targeting capabilities of an antibody with the potent toxicity of small molecule drugs .
Pharmacokinetics
They include increased duration of action, less-frequent drug dosing, reduced pharmacokinetic sensitivity, and the potential to target intractable shallow binding sites .
Result of Action
The result of Boc-Cys(Et)-Oh’s action is the successful synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . This has wide-ranging applications in the fields of drug discovery, antibody-drug conjugates (ADCs), and protein engineering .
Action Environment
The action of Boc-Cys(Et)-Oh is influenced by the environmental conditions of the reaction. For instance, the Alloc group in Boc-Cys(Et)-Oh is stable in trifluoroacetic acid/dichloromethane (TFA/DCM) but can be removed by piperidine treatment . Additionally, the reaction between Boc-Cys(Et)-Oh and its targets can be influenced by factors such as pH, temperature, and the presence of other reactants .
Safety and Hazards
将来の方向性
The use of Boc-Cys(Et)-Oh and other cysteine derivatives continues to be a topic of research in peptide and protein science . Future directions may include the development of more sophisticated strategies for the protection and deprotection of cysteine, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
特性
IUPAC Name |
(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCMMVPGKVLAX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427011 | |
| Record name | Boc-Cys(Et)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(Et)-Oh | |
CAS RN |
16947-82-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Cys(Et)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




